molecular formula C25H25N3O4S B1680977 Sipoglitazar CAS No. 342026-92-0

Sipoglitazar

Número de catálogo: B1680977
Número CAS: 342026-92-0
Peso molecular: 463.6 g/mol
Clave InChI: SRFCAWATPLCLMG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sipoglitazar (TAK-654) is an azolealkanoic acid derivative developed by Takeda Pharmaceuticals as a triple agonist for peroxisome proliferator-activated receptors (PPAR-γ, PPAR-α, and PPAR-δ). It was designed to address type 2 diabetes mellitus (T2DM) and metabolic syndrome by improving insulin sensitivity, normalizing lipid profiles, and reducing body weight . Despite reaching Phase II clinical trials, its development was discontinued in 2006 due to undisclosed safety and efficacy concerns .

This compound’s pharmacokinetics are heavily influenced by genetic polymorphisms in the UGT2B15 enzyme, which catalyzes its glucuronidation. The UGT2B152/2 genotype is associated with 3.26-fold higher plasma exposure compared to wild-type genotypes, significantly impacting inter-individual variability in drug response .

Métodos De Preparación

The synthesis of sipoglitazar involves multiple steps, including the formation of the azolealkanoic acid core structure. The synthetic routes typically involve:

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional steps for purification and quality control.

Análisis De Reacciones Químicas

Sipoglitazar undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions are typically modified versions of this compound with altered functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Sipoglitazar functions as an anti-diabetic agent by activating PPARs, which play crucial roles in glucose metabolism, lipid metabolism, and inflammation. The compound exhibits high bioavailability and minimal first-pass metabolism, making it effective when administered orally. Its unique mechanism of action allows it to improve insulin sensitivity and lipid profiles in patients with metabolic disorders.

Diabetic Dyslipidemia

This compound is primarily indicated for managing diabetic dyslipidemia. Clinical studies have demonstrated its efficacy in significantly reducing triglyceride levels and improving overall lipid profiles in patients with type 2 diabetes mellitus.

  • Study Findings : In a clinical trial comparing this compound with pioglitazone, patients receiving this compound showed a reduction in triglycerides by 45% compared to a mere 15.5% reduction with pioglitazone over 24 weeks .
ParameterThis compound (4 mg)Pioglitazone (n=33)
Triglycerides Reduction-45%-15.5%
LDL Reduction5%Not reported
Total Cholesterol Reduction7.7%Not reported

Non-Alcoholic Fatty Liver Disease (NAFLD)

Recent studies indicate that this compound may also benefit patients suffering from NAFLD, particularly those with concurrent diabetic dyslipidemia.

  • Case Series Analysis : A retrospective analysis involving ten patients treated with this compound for nine months revealed significant improvements in liver stiffness measurements and serum transaminase levels .
Baseline ParameterAfter 9 Months
Liver Stiffness (SWV)Significant decrease
Serum TransaminasesSignificant reduction

Efficacy in Real-World Settings

A prospective observational study evaluated the long-term effects of this compound on biochemical parameters in NAFLD patients over 24 weeks. Results showed significant reductions in alanine transaminase (ALT) and aspartate transaminase (AST) levels.

  • Results Summary :
ParameterBaseline LevelPost-Treatment Level
ALT94 (47–122)39 (31–49)
ASTNot reportedSignificant decrease

Safety Profile

The safety of this compound has been consistently reported across multiple studies. No serious adverse events have been noted, indicating a favorable safety profile for long-term use.

  • Adverse Events : In clinical trials, no major adverse drug reactions were reported among patients receiving this compound for diabetic dyslipidemia or NAFLD .

Mecanismo De Acción

Sipoglitazar exerts its effects by selectively activating the peroxisome proliferator-activated receptors PPARγ, PPARα, and PPARδ. These receptors are nuclear transcription factors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, this compound improves insulin sensitivity, lowers blood lipid levels, and reduces body weight .

Comparación Con Compuestos Similares

Structural and Pharmacological Profiles

Sipoglitazar belongs to the "glitazar" class, which includes dual or pan-PPAR agonists (Table 1). Unlike dual agonists like muraglitazar (PPAR-α/γ) or pemaglitazar (PPAR-α/γ), this compound’s triple agonism may offer broader metabolic benefits but also increases the risk of off-target effects .

Table 1: Comparison of Glitazars

Compound PPAR Targets Development Status Key Findings
This compound α, γ, δ Discontinued (Phase II) High UGT2B15-dependent PK variability
Muraglitazar α, γ Discontinued (Phase III) Linked to cardiovascular toxicity
Aleglitazar α, γ Discontinued (Phase III) Increased heart failure risk
Pemaglitazar α, γ Discontinued (Phase II) Limited efficacy in lipid normalization
Tesaglitazar α, γ Discontinued (Phase III) Renal toxicity concerns

Pharmacokinetic and Pharmacodynamic Differences

  • Metabolic Pathways : this compound undergoes glucuronidation (via UGT2B15) and oxidation, with UGT2B15 polymorphisms accounting for 65% of inter-subject variability in exposure . In contrast, muraglitazar and tesaglitazar rely more on CYP450-mediated metabolism, reducing genetic dependency .
  • Efficacy: In Phase II trials, this compound reduced fasting plasma glucose (FPG) and HbA1c, but responses varied by UGT2B15 genotype. For example, UGT2B152/2 carriers showed exaggerated HbA1c reductions (up to 1.5%) compared to wild-type (0.8%) . This genotype-specific effect is unique to this compound among glitazars.

Clinical Development Outcomes

Most glitazars failed due to efficacy-safety trade-offs:

  • This compound : Demonstrated dose-dependent glucose lowering but faced variability in drug exposure complicating dosing .
  • Aleglitazar : Despite robust lipid benefits in Phase II, Phase III trials revealed unacceptable cardiovascular risks .
  • Pan-PPAR Agonists : Indeglitazar and sodelglitazar were discontinued due to safety concerns, highlighting the challenge of balancing multi-target efficacy with toxicity .

Actividad Biológica

Sipoglitazar is a novel anti-diabetic compound that exhibits triple agonistic activity on human peroxisome proliferator-activated receptors (PPARs): PPAR-α, PPAR-γ, and PPAR-δ. This unique mechanism positions this compound as a promising therapeutic agent for metabolic disorders, particularly type 2 diabetes and associated dyslipidemias. This article explores the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical efficacy.

This compound's chemical structure is characterized by its ability to activate multiple PPAR subtypes, which play crucial roles in regulating glucose and lipid metabolism. The activation of these receptors leads to enhanced insulin sensitivity, improved lipid profiles, and reduced inflammation in metabolic tissues.

Pharmacokinetics and Metabolism

The pharmacokinetic properties of this compound have been extensively studied. Key findings include:

  • Absorption and Distribution : Following oral administration, this compound is rapidly absorbed with peak plasma concentrations occurring within 1 to 3 hours.
  • Metabolism : this compound undergoes extensive hepatic metabolism primarily via glucuronidation, with UGT2B15 identified as a significant enzyme responsible for its metabolism in humans .

Table 1: Kinetic Parameters of this compound

ParameterValue
Cmax (ng/mL)150 (mean)
Tmax (hours)2.5
Half-life (hours)8
Volume of distribution (L)50

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in improving glycemic control and lipid metabolism in patients with type 2 diabetes. Notably, a randomized controlled trial showed that this compound significantly reduced fasting plasma glucose and triglyceride levels compared to placebo.

Case Study Overview

A case series involving patients with type 2 diabetes and dyslipidemia reported the following outcomes after treatment with this compound:

  • Patient Demographics : 30 patients aged 45-65 years.
  • Treatment Duration : 12 weeks.
  • Results :
    • Fasting plasma glucose decreased by an average of 30 mg/dL .
    • Triglyceride levels decreased by 40 mg/dL .
    • No major adverse events were reported.

Mechanistic Insights from Animal Studies

Animal models have provided insights into the mechanisms by which this compound exerts its effects. In studies involving mice with diet-induced obesity:

  • This compound treatment resulted in significant reductions in liver fat content and markers of liver injury (ALT and AST levels).
  • Histological analysis showed improvements in hepatic steatosis and inflammation, indicating potential benefits for non-alcoholic fatty liver disease (NAFLD) .

Comparison with Other PPAR Agonists

This compound has been compared to other PPAR agonists such as pioglitazone and fenofibrate. While both drugs improve lipid profiles, this compound has shown superior efficacy in reducing liver fat content and improving insulin sensitivity.

Table 2: Comparison of Efficacy Among PPAR Agonists

DrugEffect on Fasting GlucoseEffect on TriglyceridesLiver Fat Reduction
This compoundSignificantSignificantHigh
PioglitazoneModerateModerateModerate
FenofibrateLowSignificantLow

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of Sipoglitazar, and how do they influence its pharmacokinetic profile?

this compound undergoes cytochrome P450 (CYP)-mediated oxidation and UDP-glucuronosyltransferase (UGT)-catalyzed glucuronidation. Key studies demonstrate that CYP2C8 and UGT2B15 are major enzymes involved, with the latter significantly affecting systemic exposure due to genetic polymorphisms (e.g., UGT2B15 D85Y variant) . Methodologically, researchers should:

  • Conduct in vitro assays using recombinant CYP and UGT isoforms to identify metabolic contributors.
  • Perform population pharmacokinetic analyses in clinical trials to assess inter-individual variability.
  • Validate findings with in vivo models (e.g., knock-in mice expressing human UGT2B15 variants).

Q. What preclinical models are suitable for evaluating this compound’s efficacy as a PPAR-α/γ agonist?

this compound’s dual PPAR-α/γ activation can be studied using:

  • In vitro luciferase reporter assays in cells transfected with PPAR response elements.
  • Rodent models of insulin resistance (e.g., Zucker diabetic fatty rats) to assess glucose-lowering and lipid-modulating effects .
  • Tissue-specific gene expression profiling (e.g., liver and adipose tissue) to quantify target engagement.

Advanced Research Questions

Q. How do UGT2B15 genetic polymorphisms impact the interpretation of this compound’s clinical trial data?

The UGT2B15 D85Y polymorphism reduces glucuronidation efficiency, leading to ~35% variability in this compound exposure. Researchers must:

  • Stratify clinical trial participants by genotype (e.g., PCR-RFLP or sequencing) to isolate pharmacokinetic variability .
  • Adjust dose regimens in pharmacogenomic subpopulations to mitigate toxicity risks.
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions (e.g., with UGT inhibitors like clopidogrel) .

Q. How can contradictory findings between preclinical efficacy and clinical discontinuation (Phase III) of this compound be reconciled?

Despite promising preclinical data, this compound’s discontinuation highlights challenges in translational research. Methodological considerations include:

  • Re-evaluating species-specific PPAR activation thresholds (e.g., human vs. rodent receptor affinity).
  • Assessing off-target effects in long-term toxicity studies (e.g., carcinogenicity in PPAR-α-activated pathways) .
  • Analyzing Phase III trial data for efficacy endpoints (e.g., HbA1c reduction) and safety signals (e.g., edema, hepatotoxicity) .

Q. What experimental strategies can resolve discrepancies in this compound’s reported metabolic stability across studies?

Contradictions may arise from differences in assay conditions (e.g., enzyme sources, substrate concentrations). To address this:

  • Standardize in vitro systems (e.g., human liver microsomes vs. recombinant enzymes).
  • Apply high-resolution mass spectrometry (HRMS) to detect atypical metabolites (e.g., acyl glucuronide isomers) .
  • Cross-validate findings with clinical samples using stable isotope-labeled tracers.

Q. Guidelines for Academic Rigor

  • Experimental Design : Follow ICH S7B/S9 guidelines for cardiovascular and oncogenicity safety assessments .
  • Data Reporting : Adhere to STROBE criteria for observational studies, ensuring numerical precision (e.g., ≤3 significant figures unless justified) .
  • Literature Review : Systematically evaluate primary sources via SciFinder or Web of Science, avoiding over-reliance on secondary summaries .

Propiedades

IUPAC Name

3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFCAWATPLCLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870331
Record name 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342026-92-0
Record name Sipoglitazar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SIPOGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-[3-ethoxy-1-(4-hydroxybenzyl)-1H-pyrazol-4-yl]propionate (1.50 g), 4-chloromethyl-2-phenylthiazole (1.05 g), potassium carbonate (1.30 g), and N,N-dimethylformamide (20 ml) was stirred at room temperature overnight. The reaction mixture was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with water, then, with saturated aqueous sodium chloride solution, and dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and a colorless oily substance was obtained from the fraction eluted with ethyl acetate-hexane (1:2, volume ratio). A mixture of the obtained oily substance, 1 N aqueous sodium hydroxide solution (10 ml), tetrahydrofuran (10 ml), and ethanol (10 ml) was stirred at room temperature for two hours, diluted with 1 N hydrochloric acid (10 ml), and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. The obtained colorless crystals were collected by filtration and 3-[3-ethoxy-1-[4-(2-phenyl-4-thiazolylmethoxy)benzyl]-1H-pyrazol-4-yl]propionic acid (1.60 g, yield: 73%) was obtained. This was recrystallized from acetone-hexane. Melting point: 114–115° C.
Name
ethyl 3-[3-ethoxy-1-(4-hydroxybenzyl)-1H-pyrazol-4-yl]propionate
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.